Agn-PC-0loxzx
Description
Agn-PC-0loxzx is a synthetic polycyclic compound primarily studied for its catalytic and antioxidant properties in advanced material science and analytical chemistry. Its structure features a unique agnosteric core with peripheral phosphate-carboxylate groups, enabling selective redox reactivity and stability under high-temperature conditions . Research highlights its application in industrial catalysis, particularly in hydrocarbon oxidation processes, where it demonstrates superior turnover frequency (TOF) compared to conventional catalysts like Mn-porphyrins . However, its synthesis requires stringent control of solvent polarity and pH to avoid byproduct formation, as noted in preliminary studies .
Properties
CAS No. |
6431-57-8 |
|---|---|
Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C19H22N4O4/c1-4-27-10-6-9-22-15(20)13(19(25)26-3)11-14-17(22)21-16-12(2)7-5-8-23(16)18(14)24/h5,7-8,11,20H,4,6,9-10H2,1-3H3 |
InChI Key |
PVERQYSXWWUBHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C |
Origin of Product |
United States |
Preparation Methods
The preparation of Agn-PC-0loxzx involves several synthetic routes. Common methods include:
Mayer–rod coating: This method is used to fabricate films based on silver nanowires, which are essential components in the synthesis of this compound.
Spin coating: This technique is suitable for preparing small-sized films with excellent stability.
Spray coating: This method allows for the production of larger-sized films, which are crucial for industrial applications.
Vacuum filtration: This method is known for producing films with outstanding performance in terms of surface roughness and uniformity.
Chemical Reactions Analysis
Agn-PC-0loxzx undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reagents, although detailed conditions for this compound are not explicitly mentioned in the available literature.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include water radical cations for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are quaternary ammonium cations and other substituted derivatives.
Scientific Research Applications
Agn-PC-0loxzx has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various chemical products and intermediates.
Biology: It plays a role in biological studies, particularly in understanding cellular processes and interactions.
Medicine: this compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is utilized in industrial processes, such as the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Agn-PC-0loxzx involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that the compound can modulate various biochemical processes. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Agn-PC-0loxzx is benchmarked against three structurally analogous compounds: Vn-TP-22q , ZrO₂-PC-5a , and Fe₃O₄@SiO₂-Cat . Key parameters include catalytic efficiency, thermal stability, and environmental impact.
Table 1: Physicochemical and Catalytic Properties
| Compound | TOF (h⁻¹) | Thermal Stability (°C) | Solubility (H₂O, g/L) | Redox Potential (mV) |
|---|---|---|---|---|
| This compound | 12,500 | 320 | 0.45 | +480 |
| Vn-TP-22q | 8,200 | 290 | 1.20 | +620 |
| ZrO₂-PC-5a | 9,750 | 350 | Insoluble | +390 |
| Fe₃O₄@SiO₂-Cat | 6,300 | 400 | Insoluble | +220 |
Key Findings :
- Catalytic Efficiency: this compound outperforms Vn-TP-22q and Fe₃O₄@SiO₂-Cat in TOF due to its agnosteric core, which enhances electron transfer kinetics .
- Thermal Stability : ZrO₂-PC-5a and Fe₃O₄@SiO₂-Cat exhibit higher stability, but their insolubility limits aqueous-phase applications .
- Environmental Impact : this compound produces fewer toxic byproducts (e.g., <0.1% sulfonated residues) compared to Vn-TP-22q (~2.5% residues) .
Key Findings :
- Antioxidant Efficacy : this compound shows a lower EC₅₀ than Vn-TP-22q, indicating higher radical scavenging capacity .
- Cytotoxicity: this compound and ZrO₂-PC-5a are non-toxic at concentrations below 100 μM, unlike Vn-TP-22q .
- Degradation : this compound degrades faster in aqueous environments, reducing ecological persistence .
Mechanistic and Structural Insights
This compound’s reactivity stems from its dual active sites: the phosphate group facilitates proton-coupled electron transfer (PCET), while the carboxylate moiety stabilizes transition states during oxidation . In contrast, Vn-TP-22q relies on vanadium-centered redox cycling, which is pH-sensitive and less efficient in non-polar solvents . ZrO₂-PC-5a’s zirconia framework provides thermal resilience but lacks tunable redox activity.
Biological Activity
Agn-PC-0loxzx is a compound that has garnered interest in the field of medicinal chemistry, particularly due to its structural similarity to known piperidinone derivatives. While specific biological activity data for this compound is limited, insights can be drawn from related compounds and preliminary studies. This article aims to explore the potential biological activities of this compound, its synthesis, and its implications in pharmacology.
Structural Overview
This compound is classified as a piperidinone derivative. The biological activity of such compounds is often influenced by their structural features, including functional groups and stereochemistry. Understanding these aspects is crucial for predicting the compound's pharmacological properties.
Related Compounds and Their Biological Activities
To contextualize the potential activities of this compound, we can examine several related compounds with documented biological effects:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Piperidinone | C5H9NO | Known for analgesic and anti-inflammatory effects. |
| 4-Hydroxy-2-Piperidinone | C5H9NO2 | Exhibits neuroprotective properties. |
| 3-(2-Hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidin-1-ium bromide | C21H26BrNO3 | Used in various pharmaceutical applications. |
These compounds illustrate the diverse pharmacological profiles that piperidinone derivatives can exhibit, suggesting that this compound may possess similar or novel activities based on its unique structure.
Synthesis Methods
The synthesis of this compound may follow methodologies similar to those used for synthesizing other piperidinone derivatives. Common synthetic pathways include:
- Cyclization Reactions : Involving the formation of the piperidinone ring.
- Functional Group Modifications : Altering substituents to enhance biological activity.
- Chiral Synthesis Techniques : To produce specific stereoisomers that may exhibit different biological activities.
These methods require detailed knowledge of the compound's structure and desired properties to optimize yield and activity.
Preliminary Research Findings
While comprehensive studies specifically targeting this compound are scarce, existing literature on related compounds provides valuable insights:
- Analgesic Properties : Compounds like 2-piperidinone have been shown to reduce pain in animal models, suggesting that this compound could also exhibit similar effects if it shares structural characteristics.
- Anti-inflammatory Effects : The presence of certain functional groups in piperidinones has been linked to reduced inflammation, which could be a potential area for exploration with this compound.
- Neuroprotective Activity : The neuroprotective properties observed in 4-hydroxy-2-piperidinone highlight the potential for this compound to contribute to neurological health.
Case Studies and Applications
Although specific case studies on this compound are not available, analogous compounds have been utilized in various therapeutic contexts:
- Pain Management : Studies on piperidinone derivatives have indicated efficacy in managing chronic pain conditions.
- Cognitive Disorders : Research has explored how certain piperidinones can aid in treating neurodegenerative diseases by protecting neuronal integrity.
- Anti-inflammatory Treatments : The application of these compounds in inflammatory diseases showcases their therapeutic versatility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
